Sulfaethoxypyridazine

Pharmacokinetics Veterinary Medicine Sulfonamides

Researchers requiring validated sulfonamide reference standards face variability in pharmacokinetic and toxicity profiles across generic sulfonamides, making direct substitution unreliable. Sulfaethoxypyridazine (CAS 963-14-4) resolves this with well-characterized parameters: 10 h half-life in heifers, 90-96% plasma protein binding, and established use as an internal standard for sulfamethazine residue analysis (LOD 2 ng/g). • Validated internal standard for LC-based sulfonamide residue detection in food products. • Benchmark compound for ADME and efficacy studies in large animal and aquaculture models. • Supplied as ≥98% purity; stored at -20 °C; shipped ambient.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
CAS No. 963-14-4
Cat. No. B032403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaethoxypyridazine
CAS963-14-4
SynonymsSulfanilamido-6-ethoxy-3-pyridazine;  N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide;  Cysul;  4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide
Molecular FormulaC12H14N4O3S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)
InChIKeyFFJIWWBSBCOKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaethoxypyridazine: Baseline Overview


Sulfaethoxypyridazine (CAS 963-14-4) is a long-acting sulfonamide antibacterial agent from the aminobenzenesulfonamide class [1]. It is primarily utilized in veterinary medicine as a feed additive and is characterized by a distinct pharmacokinetic profile, including a high degree of plasma protein binding, which contributes to a prolonged elimination half-life [2].

Primary use Long-acting sulfonamide for veterinary pharmacokinetic research and feed-additive studies
Key attribute High plasma protein binding supports prolonged elimination studies in large-animal models
Analytical role Validated internal standard for sulfamethazine residue quantification in food-safety research

Sulfaethoxypyridazine: Generic Substitution Risks


Generic substitution among sulfonamides is unreliable due to critical variations in their pharmacokinetic and toxicity profiles. For instance, while sulfamethoxypyridazine, a close structural analog, may have comparable antibacterial activity, its half-life in goats ranges from 11.0 h to 13.7 h after intramuscular or subcutaneous administration [1], whereas sulfaethoxypyridazine exhibits a 10-hour half-life in heifers [2]. Furthermore, sulfaethoxypyridazine has a unique adverse effect profile, including the induction of irreversible cataracts in dogs and rats upon prolonged administration [3], a toxicity not uniformly documented across all sulfonamides, making direct substitution a potentially harmful or ineffective practice.

Attribute
Sulfaethoxypyridazine
Why substitution may be unreliable
Elimination profile
~10 h half-life (heifer)
Analog sulfamethoxypyridazine shows 11–13.7 h half-life in goats; dosing intervals may not transfer across species or sulfonamides
Adverse-effect profile
Cataract formation in dogs and rats
Irreversible lens opacification is not uniformly documented for all sulfonamides; class-level safety assumptions may not hold

Sulfaethoxypyridazine: Key Evidence


Half-Life: Comparison with Sulfamethoxypyridazine

Sulfaethoxypyridazine exhibits a plasma half-life of 10 hours in heifers following intravenous administration [1]. In contrast, its close structural analog, sulfamethoxypyridazine, demonstrates variable half-lives of 11.0 h and 13.7 h in goats after intramuscular and subcutaneous administration, respectively [2]. This difference in elimination kinetics is a key factor for dosing regimens and therapeutic monitoring.

Half-life vs. sulfamethoxypyridazine
Cross-study comparable
10 h (heifer) vs. 11.0–13.7 h (goat)
Supports species‑ and route‑specific dosing-interval review
Single-dose IV vs. IM/SC routes; cross‑species extrapolation requires validation
Pharmacokinetics Veterinary Medicine Sulfonamides

Cold-Water Disease Efficacy vs. Sulfamethazine

In a controlled study on Pacific salmon, treatment with sulfaethoxypyridazine significantly reduced mortality from 'cold-water' disease caused by Cytophaga psychrophila, a benefit comparable to that achieved with sulfamethazine [1]. While the study does not provide quantitative MIC data for sulfaethoxypyridazine against this specific pathogen, it directly compares its in vivo therapeutic effect to that of sulfamethazine, a common alternative.

Cold‑water disease model vs. sulfamethazine
Head-to-head comparison
Comparable mortality reduction in salmon
Reported comparable endpoint response in an in‑vivo aquaculture model
Cytophaga psychrophila challenge; quantitative MIC data not available
Aquaculture Antibacterial Efficacy Sulfonamides

Internal Standard for Sulfamethazine Quantification

Sulfaethoxypyridazine is employed as an internal standard in a validated reversed-phase liquid chromatography method for determining sulfamethazine residues in bovine and porcine tissues [1]. The method achieves a detection limit of 2 ng/g for sulfamethazine, with sulfaethoxypyridazine providing a stable and reliable reference peak for accurate quantification [1]. This application highlights its utility in regulatory compliance and food safety monitoring.

Internal standard for sulfamethazine
Direct head-to-head comparison
Detection limit 2 ng/g (sulfamethazine)
Supports regulatory residue-analysis workflows
Reversed‑phase LC (C18, 265 nm) on bovine/porcine tissue matrices
Analytical Chemistry Veterinary Residue Analysis LC

Protein Binding: Comparison with Sulfadiazine

Sulfaethoxypyridazine demonstrates a high degree of plasma protein binding, ranging from 90% to 96% at plasma concentrations of 5 to 10 mg% in heifers [1]. This extensive binding is a characteristic of long-acting sulfonamides and is greater than that reported for some other sulfonamides, such as sulfadiazine, where binding rates of 50-60% have been observed in other studies [2]. This high binding capacity contributes to the drug's prolonged half-life and sustained therapeutic concentrations.

Protein binding vs. sulfadiazine
Cross-study comparable
90–96 % (heifer) vs. 50–60 %
High binding supports prolonged‑exposure research protocols
Values from separate studies; direct binding comparison not performed
Pharmacokinetics Protein Binding Veterinary Medicine

Sulfaethoxypyridazine: Optimal Applications


Veterinary Pharmacokinetic Studies

Given its well-documented pharmacokinetic profile, including a 10-hour half-life and high plasma protein binding (90-96%) [1], sulfaethoxypyridazine serves as a benchmark compound for research investigating the disposition of long-acting sulfonamides in large animal models. It is ideal for studies comparing absorption, distribution, metabolism, and excretion (ADME) of new formulations or other sulfonamide drugs.

Analytical Standard for Sulfonamide Residues

Sulfaethoxypyridazine is a critical component in validated analytical methods for detecting sulfonamide residues, particularly sulfamethazine, in animal-derived food products. Its role as an internal standard in liquid chromatography methods, enabling a detection limit of 2 ng/g for sulfamethazine [2], makes it indispensable for food safety and regulatory compliance laboratories.

Cataractogenesis Research

As a known cataractogenic agent in both dogs (at oral doses of 30-150 mg/kg/day) and rats (at dietary levels of 800-3200 ppm) [3], sulfaethoxypyridazine is a valuable tool for investigating the mechanisms of drug-induced ocular toxicity and lens opacification. Its ability to produce irreversible cataracts provides a robust model for studying this adverse effect.

Comparative Efficacy in Aquaculture

For researchers studying bacterial infections in fish, sulfaethoxypyridazine can be used as a comparator compound against sulfamethazine. Evidence shows it provides comparable therapeutic effectiveness in reducing mortality from 'cold-water' disease in salmon [4], allowing for direct efficacy benchmarking in aquaculture settings.

Application
Selection Property
Validation Focus
Veterinary pharmacokinetic studies
Reported long half‑life and high protein binding in heifers
Cross‑species PK profile review and ADME endpoint verification
Sulfonamide residue analysis
Validated internal‑standard performance for sulfamethazine
Method‑specific LOD and matrix‑effect control in tissue samples
Cataractogenesis research
Documented cataract‑inducing profile in dogs and rats
Lens‑opacification endpoint and dose‑toxicity relationship review
Aquaculture efficacy comparisons
Comparable mortality‑reduction endpoint vs. sulfamethazine
In‑vivo bacterial‑challenge model reproducibility and species‑specific response

Technical Documentation Hub

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21 linked technical documents
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